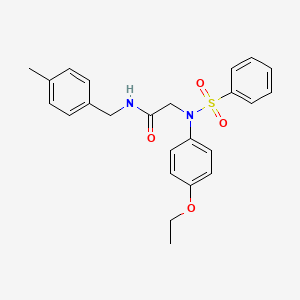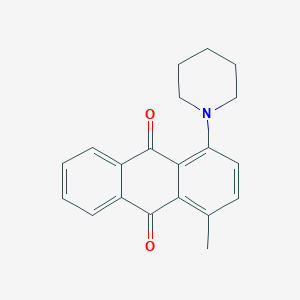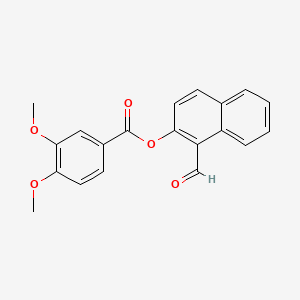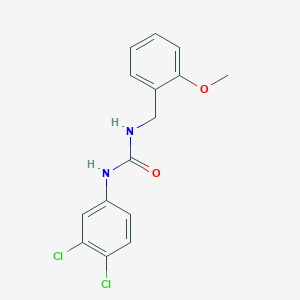
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 499.66 g/mol. In
Mecanismo De Acción
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, this compound has been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the immune response. This compound has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign substances in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent antitumor and antibacterial activity, which makes it a potential candidate for the development of new drugs. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective drugs. In addition, further research is needed to explore the potential applications of this compound in other fields, such as diagnostics and imaging studies.
Métodos De Síntesis
The synthesis of N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions that require the use of various reagents and solvents. The most common method for synthesizing this compound is through the reaction of 4-ethoxyaniline, 4-methylbenzylamine, and phenylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with glycine ethyl ester hydrochloride to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics. This compound has also been investigated for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-22-15-13-21(14-16-22)26(31(28,29)23-7-5-4-6-8-23)18-24(27)25-17-20-11-9-19(2)10-12-20/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBRIHCTDANIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5006902.png)
![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5006923.png)
![1,1'-[(2-methylbenzyl)imino]di(2-propanol)](/img/structure/B5006928.png)

![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5006963.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)